

# SAR-20347 biochemical vs cellular activity correlation

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Compound Focus: SAR-20347

Cat. No.: S542453

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## Biochemical & Cellular Activity of SAR-20347

The core data on **SAR-20347** can be summarized in the following tables, which detail its inhibition potency across different experimental settings.

**Table 1: Biochemical Kinase Inhibition Profile (IC<sub>50</sub> values)** [1] [2]

This table shows the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SAR-20347** against key kinases in cell-free biochemical assays. Lower values indicate greater potency.

Kinase	Reported IC <sub>50</sub> (nM)	Source of Data
TYK2	0.6 - 13 nM	[1] [2]
JAK1	23 - 59 nM	[1] [2]
JAK2	26 - 880 nM	[1] [2]
JAK3	41 - 1440 nM	[1] [2]

**Table 2: Cellular Signaling Inhibition (IC<sub>50</sub> values)** [3] [2]

This table shows the potency of **SAR-20347** in inhibiting specific cytokine-induced signaling pathways within whole cells.

Cellular Assay	Cell Line / Type	Pathway / Readout	IC <sub>50</sub> (nM)
IL-12-induced pSTAT4	NK-92 cells	TYK2-dependent	126 nM
IL-12-induced pSTAT4	Human CD4+ cells	TYK2-dependent	107 nM
IL-6-induced pSTAT3	Human CD14+ cells	JAK1-dependent	407 nM
IL-6-induced pSTAT3	TF-1 cells	JAK1-dependent	345 nM

## Experimental Protocols for Key Assays

The data in the tables above were generated using standardized methodologies. Here is a detailed breakdown of the key experimental protocols cited in the search results.

- **1. Biochemical Kinase Inhibition Assay [3]**
  - **Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **SAR-20347** against purified JAK kinases in a cell-free system.
  - **Method:** A radiolabeled ATP-based kinase activity assay was used. The inhibition of kinase activity was measured by quantifying the incorporation of <sup>33</sup>P from ATP onto a substrate. Reactions were incubated for 120 minutes, spotted onto filter paper, and the signal was detected using a phosphorimager. IC<sub>50</sub> values were calculated using nonlinear regression.
- **2. Cytokine-Induced STAT Phosphorylation (Cellular Assay) [3]**
  - **Objective:** To assess the inhibition of JAK-STAT signaling pathways in whole cells by **SAR-20347**.
  - **Cell Preparation:** Various human cell types (e.g., CD4+ T cells, CD14+ monocytes, NK-92, TF-1 cells) were isolated and serum-starved.
  - **Treatment:** Cells were pre-incubated with **SAR-20347** for 20 minutes before stimulation with specific cytokines (e.g., IL-12 to engage TYK2, IL-6 to engage JAK1).
  - **Readout:** Phosphorylation of STAT proteins (pSTAT4 or pSTAT3) was measured using an electrochemiluminescence-based method (MSD plates). The IC<sub>50</sub> was calculated relative to cytokine-stimulated controls.

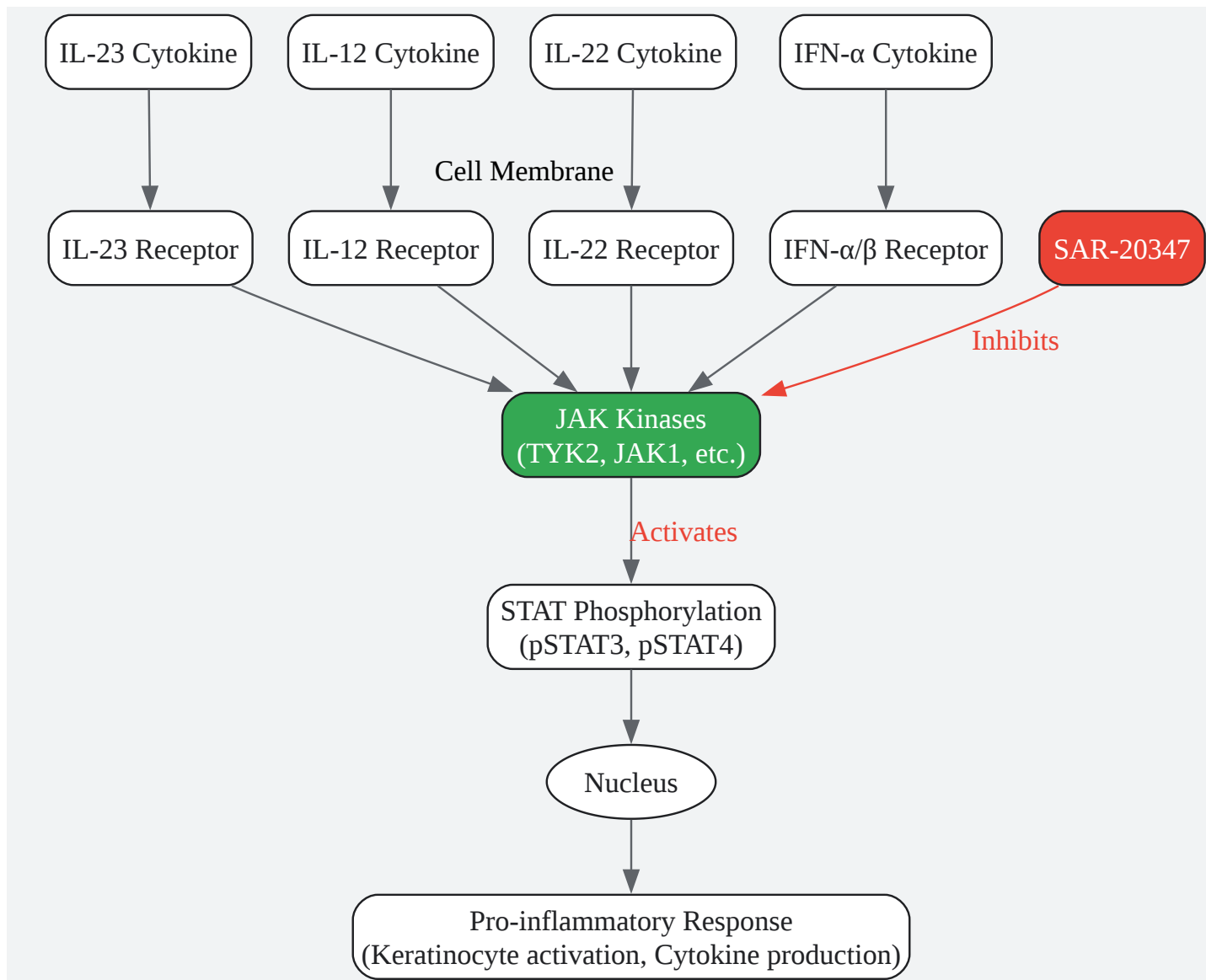
- **3. In Vivo Psoriasis Model** [4] [3] [2]

- **Objective:** To evaluate the efficacy of **SAR-20347** in a mouse model of psoriasis-like skin inflammation.
- **Model Induction:** Psoriasis-like dermatitis was induced in mice by daily application of imiquimod cream.
- **Dosing:** **SAR-20347** was administered orally, typically 30 minutes before and 5 hours after imiquimod application.
- **Assessment:** Disease pathology was evaluated through reduced keratinocyte activation, skin thickness, and levels of pro-inflammatory cytokines (IL-23, IL-17, IL-22) in the skin.

## Correlation Analysis & Key Findings

The data demonstrates a direct link between the biochemical inhibition of TYK2/JAK1 and the observed cellular and in vivo effects.

- **Selectivity Profile:** Biochemically, **SAR-20347** is most potent against **TYK2**, followed by **JAK1**, and has significantly less activity against JAK2 and JAK3 [1]. This selectivity is consistent with its cellular function.
- **Pathway-Specific Inhibition:** In cellular assays, **SAR-20347** effectively inhibited signaling pathways dependent on TYK2 (e.g., IL-12) and JAK1 (e.g., IL-6) [3] [2]. The cellular IC<sub>50</sub> values are higher than the biochemical IC<sub>50</sub> values, which is a common phenomenon due to factors like cell permeability and intracellular ATP concentrations.
- **Functional Anti-inflammatory Effects:** The therapeutic efficacy of **SAR-20347** stems from its ability to simultaneously block key pro-inflammatory pathways involved in psoriasis. The diagram below illustrates the signaling pathways targeted by **SAR-20347**.



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The collective inhibition of these pathways by **SAR-20347** resulted in a **striking decrease** in psoriasis-like pathology in mice, confirming that dual inhibition of TYK2 and JAK1 is more effective than targeting TYK2 alone [4] [3].

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## References

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